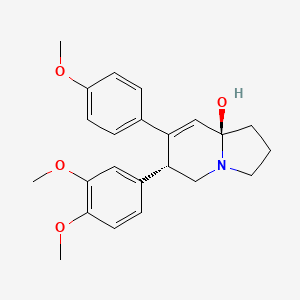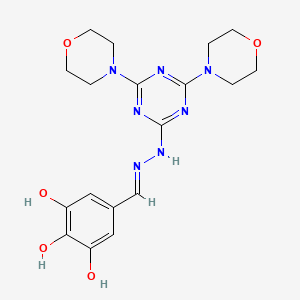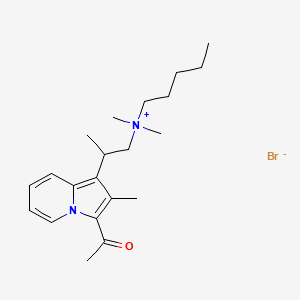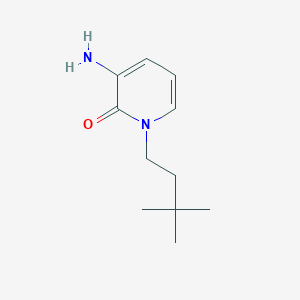![molecular formula C9H9N3O2 B13092070 2,3-Dimethoxypyrido[2,3-b]pyrazine](/img/structure/B13092070.png)
2,3-Dimethoxypyrido[2,3-b]pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dimethoxypyrido[2,3-b]pyrazine is a heterocyclic compound that belongs to the pyridopyrazine family This compound is characterized by a pyridine ring fused to a pyrazine ring, with two methoxy groups attached at the 2 and 3 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethoxypyrido[2,3-b]pyrazine typically involves multicomponent reactions. One common method includes the condensation of aromatic 1,2-diamino and 1,2-diketone compounds, followed by post-condensation modifications such as the Suzuki–Miyaura coupling reaction. This reaction is conducted in the presence of palladium catalysts like Pd(dppf)Cl2·CH2Cl2 in tetrahydrofuran (THF) using potassium carbonate (K2CO3) as a base at reflux temperature .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dimethoxypyrido[2,3-b]pyrazine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy positions, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction could produce partially or fully reduced pyridopyrazine compounds.
Applications De Recherche Scientifique
2,3-Dimethoxypyrido[2,3-b]pyrazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a DNA sensing agent due to its electrochemical properties.
Medicine: Explored for its potential antimicrobial, anti-inflammatory, and anticancer activities.
Industry: Utilized in the development of nonlinear optical materials and other advanced materials.
Mécanisme D'action
The mechanism of action of 2,3-Dimethoxypyrido[2,3-b]pyrazine involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or interact with DNA, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
2,3-Dimethoxypyrido[2,3-b]pyrazine can be compared with other pyridopyrazine derivatives:
Pyrrolo[1,2-a]pyrazine: Exhibits more antibacterial, antifungal, and antiviral activities.
5H-pyrrolo[2,3-b]pyrazine: Shows more activity on kinase inhibition.
These comparisons highlight the unique properties of this compound, such as its specific electrochemical and nonlinear optical properties, which make it valuable for certain applications.
Propriétés
Formule moléculaire |
C9H9N3O2 |
|---|---|
Poids moléculaire |
191.19 g/mol |
Nom IUPAC |
2,3-dimethoxypyrido[2,3-b]pyrazine |
InChI |
InChI=1S/C9H9N3O2/c1-13-8-9(14-2)12-7-6(11-8)4-3-5-10-7/h3-5H,1-2H3 |
Clé InChI |
AOLULOKZOGPFJI-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC2=C(N=CC=C2)N=C1OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Octahydro-1H-pyrano[4,3-c]pyridine](/img/structure/B13091990.png)
![3-Chloropyrimido[1,2-a]benzimidazole](/img/structure/B13092003.png)

![7-Chloro-2-(O-tolyl)-2H-pyrazolo[3,4-D]pyridazine](/img/structure/B13092009.png)

![7-Bromo-2-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13092027.png)

![(R)-Benzyl 4-((3R,5R,7S,8S,9S,10R,13R,14S,17R,E)-6-ethylidene-3,7-dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B13092049.png)
![4-(3,4,8,8a-tetrahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)aniline](/img/structure/B13092057.png)




